prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is a synthetic organic compound with the molecular formula C18H16O5 and a molecular weight of 312.3 g/mol . This compound is known for its unique structure, which includes a benzo[c]chromen-3-yl moiety, making it a valuable compound in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves the reaction of 6-oxo-6H-benzo[c]chromen-3-yl with prop-2-en-1-yl acetate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzo[c]chromen-3-yl moiety.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .
Scientific Research Applications
PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The compound’s structure allows it to bind to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL (6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE: Similar in structure but with an isopropyl group instead of a prop-2-en-1-yl group.
ISOPROPYL {[1-(2-ISOPROPOXY-2-OXOETHOXY)-6-OXO-6H-BENZO[C]CHROMEN-3-YL]OXY}ACETATE: Contains additional functional groups, making it more complex.
Uniqueness
PROP-2-EN-1-YL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit ACE and potential therapeutic applications make it a valuable compound for further research .
Properties
Molecular Formula |
C18H14O5 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
prop-2-enyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C18H14O5/c1-2-9-21-17(19)11-22-12-7-8-14-13-5-3-4-6-15(13)18(20)23-16(14)10-12/h2-8,10H,1,9,11H2 |
InChI Key |
RRRISKSNSFEYII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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